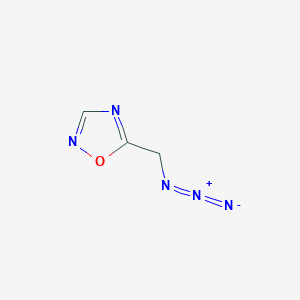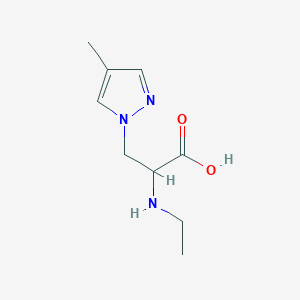
2-(Ethylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is an organic compound with a unique structure that includes an ethylamino group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of 4-methyl-1H-pyrazole with an appropriate ethylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the ethylamino group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the pyrazolyl group can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
- 2-(Ethylamino)-3-(1H-pyrazol-1-yl)propanoic acid
- 2-(Ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)butanoic acid
Uniqueness
2-(Ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to the specific positioning of the ethylamino and pyrazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-(ethylamino)-3-(4-methylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-3-10-8(9(13)14)6-12-5-7(2)4-11-12/h4-5,8,10H,3,6H2,1-2H3,(H,13,14) |
InChI Key |
MULZXFRLFFHVLK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CN1C=C(C=N1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butylN-[(2R,4R)-4-aminopentan-2-yl]carbamatehydrochloride](/img/structure/B15326483.png)
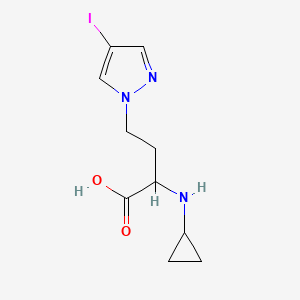



amine](/img/structure/B15326511.png)

![2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one](/img/structure/B15326523.png)

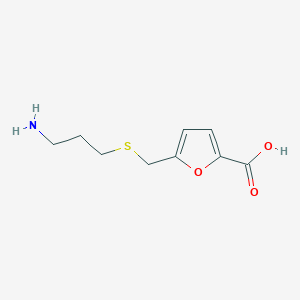
![6,7-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B15326560.png)
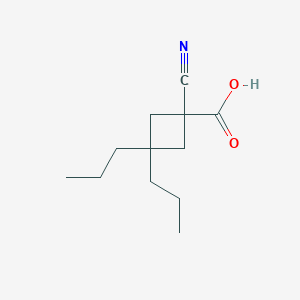
![1-[(2-Bromo-3-fluorophenyl)methyl]piperazine](/img/structure/B15326568.png)
